2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
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Overview
Description
2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a fluorophenyl group, a thiophene ring, and an oxadiazole moiety linked through a piperidine ring. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Piperidine Ring: The piperidine ring can be incorporated through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Final Assembly: The final step involves the coupling of the fluorophenyl group with the intermediate product, typically through a Friedel-Crafts acylation or similar reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scale-up, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to a more reduced form such as an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amines or other reduced forms of the oxadiazole ring.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole and thiophene rings can participate in hydrogen bonding or π-π stacking interactions. These interactions can lead to the modulation of signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propanone
- 2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanone
Uniqueness
Compared to similar compounds, 2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and binding affinity, while the oxadiazole and thiophene rings contribute to its versatility in chemical reactions and potential bioactivity.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-15-7-5-13(6-8-15)11-17(24)23-9-1-3-14(12-23)18-21-22-19(25-18)16-4-2-10-26-16/h2,4-8,10,14H,1,3,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHMBSHGQXUWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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